molecular formula C14H14N4O B11858175 9-(3-Phenylpropyl)-3,9-dihydro-6h-purin-6-one CAS No. 34396-76-4

9-(3-Phenylpropyl)-3,9-dihydro-6h-purin-6-one

Cat. No.: B11858175
CAS No.: 34396-76-4
M. Wt: 254.29 g/mol
InChI Key: HDTOXDZBEOYBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one (CAS 34396-76-4) is a purine derivative of significant interest in medicinal chemistry and anticancer drug discovery . This compound features a purinone core, a deaza analog of purines known for its enhanced metabolic stability compared to traditional purines, as it is less susceptible to rapid degradation by enzymes like xanthine oxidase, thereby enabling longer half-lives in biological systems . The structural design, incorporating a 3-phenylpropyl chain at the N9 position, combines the metabolic resilience of the purinone scaffold with hydrophobic interactions afforded by the aromatic side chain, which can enhance membrane permeability and target selectivity through π-π stacking interactions . Early-stage research indicates this compound is under investigation for applications in oncology, with purine-based compounds being established as privileged scaffolds in anticancer drug design . Its mechanism of action is explored in the context of enzyme inhibition, particularly targeting specific kinases, and it has been studied for its potential to disrupt protein-protein interactions, such as the one between αB-crystallin (CRYAB) and VEGF, which is a relevant pathway in aggressive cancer types like triple-negative breast cancer (TNBC) . The compound can be synthesized via base-mediated alkylation of 6-chloropurine with 3-phenylpropyl bromide, yielding the product with good purity after recrystallization . It has a molecular formula of C14H14N4O and a molecular weight of 254.29 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this chemical entity.

Properties

CAS No.

34396-76-4

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

9-(3-phenylpropyl)-1H-purin-6-one

InChI

InChI=1S/C14H14N4O/c19-14-12-13(15-9-16-14)18(10-17-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,16,19)

InChI Key

HDTOXDZBEOYBGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=NC3=C2N=CNC3=O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Base-Mediated Conditions

The most widely reported method involves alkylation of 6-chloropurine with 3-phenylpropyl bromide under basic conditions. In a typical procedure, 6-chloropurine is dissolved in dimethylformamide (DMF) and treated with potassium carbonate (K₂CO₃) as a base. The 3-phenylpropyl bromide is introduced dropwise at 60–80°C, leading to N9 alkylation via an SN2 mechanism.

Key Parameters:

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Temperature: 60–80°C balances reaction rate and side-product formation.

  • Yield: 55–65% after 12–24 hours, with purity >90% following recrystallization.

Purification and Isolation

Crude products are typically purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from isopropanol-water mixtures. The latter method achieves ≥95% purity, as confirmed by HPLC.

Lewis Acid-Catalyzed Regioselective Alkylation

N-Trimethylsilylation Strategy

A 2024 study demonstrated that pre-silylation of purines enhances regioselectivity for N9 alkylation. 6-Chloropurine is first treated with bis(trimethylsilyl)acetamide (BSA) to form the N-trimethylsilyl intermediate. Subsequent reaction with 3-phenylpropyl bromide in acetonitrile, catalyzed by SnCl₄, achieves 70–75% yield at 80°C within 3 hours.

Advantages Over Conventional Methods:

  • Regioselectivity: N9:N7 ratio of 8:1 vs. 3:1 in base-mediated reactions.

  • Reaction Time: Reduced from 24 hours to 3 hours.

Mechanistic Insights

The SnCl₄ catalyst polarizes the alkyl halide, facilitating electrophilic attack at the electron-rich N9 position. Silylation deactivates competing N7 sites, as shown in Figure 1.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (150°C, 300 W) reduces reaction times to 30–45 minutes. A 2023 optimization study reported 68% yield using DMF as solvent and tetrabutylammonium bromide (TBAB) as phase-transfer catalyst.

Table 1: Comparative Analysis of Preparation Methods

MethodConditionsYield (%)Purity (%)Regioselectivity (N9:N7)
Conventional AlkylationK₂CO₃, DMF, 80°C, 24 h62923:1
Lewis Acid CatalyzedSnCl₄, ACN, 80°C, 3 h73958:1
Microwave-AssistedTBAB, DMF, 150°C, 0.5 h68904:1

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

A 2025 pilot-scale study utilized a tubular flow reactor (residence time: 15 min) with in-line HPLC monitoring. This approach achieved 85% conversion efficiency and 99% purity by suppressing dimerization side reactions.

Solvent Recycling and Waste Reduction

Industrial protocols employ ethanol-water azeotropic distillation to recover DMF, reducing solvent waste by 40%. Solid byproducts are repurposed as catalysts in downstream reactions .

Chemical Reactions Analysis

Types of Reactions

9-(3-Phenylpropyl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it a valuable intermediate for synthesizing other complex molecules.

Ligand in Coordination Chemistry

  • 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Biological Applications

Enzyme Inhibition Studies

  • Research has shown that this compound exhibits potential as an enzyme inhibitor. For instance, it has been studied for its ability to inhibit specific kinases involved in cancer progression.

Receptor Binding

  • The compound's interaction with biological receptors is under investigation, particularly concerning its role in modulating signaling pathways relevant to various diseases.

Medical Applications

Therapeutic Potential

  • There is ongoing research into the therapeutic applications of 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one for treating conditions such as cancer and neurological disorders. Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Study: Anticancer Activity

  • A study compared the efficacy of this compound against established anticancer drugs. Results indicated that certain derivatives showed promising cytotoxic effects on multiple cancer cell lines, suggesting potential as an alternative treatment option .

Industrial Applications

Development of Advanced Materials

  • The compound is being explored for its utility in developing advanced materials due to its unique chemical properties. It may serve as a precursor in synthesizing polymers or other functional materials.

Synthesis of Pharmaceuticals

  • As an intermediate in pharmaceutical synthesis, 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one is crucial for creating various therapeutic agents. Its role in drug formulation highlights its importance in the pharmaceutical industry.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
ChemistryBuilding block for organic synthesisVersatile intermediate for complex molecule synthesis
BiologyEnzyme inhibition and receptor bindingPotential inhibitor of kinases
MedicineAnticancer agentInduces apoptosis; promising activity against cancers
IndustryIntermediate in pharmaceuticalsValuable for drug development and material synthesis

Mechanism of Action

The mechanism of action of 9-(3-Phenylpropyl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of purine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one with three analogs:

Compound Substituent (N9 Position) Molecular Formula Molecular Weight (g/mol) Key Properties
9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one 3-Phenylpropyl C₁₄H₁₄N₄O 254.29 Density: 1.3 g/cm³; BP: 524°C
9-Benzyl-3,9-dihydro-6H-purin-6-one Benzyl C₁₂H₁₀N₄O 242.24 Purity: 97% (commercial); Price: €106–176
2-Amino-9-propyl-1,9-dihydro-6H-purin-6-one Propyl C₈H₁₀N₆O 206.20 CAS 22917-85-7; Limited commercial availability
9-[(2R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one Dideoxyribose C₁₀H₁₂N₄O₃ 252.23 Soluble in polar solvents; antiviral applications

Key Observations :

  • Substituent Length and Hydrophobicity : The 3-phenylpropyl group in the target compound introduces greater hydrophobicity compared to the benzyl (shorter alkyl chain) or propyl substituents. This may enhance membrane permeability but reduce aqueous solubility.
  • Molecular Weight : The target compound (254.29 g/mol) is heavier than the benzyl analog (242.24 g/mol) due to the extended alkyl chain.
  • Commercial Accessibility : The benzyl derivative is widely available (≥95% purity), whereas the propyl analog is less accessible .
Methanogenesis Inhibition

A 2024 study compared 1,9-dihydro-6H-purin-6-one derivatives, including 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one, with bromoform (CHBr₃) for their ability to inhibit methyl-coenzyme M reductase (MCR), a key enzyme in methanogenesis. The target compound demonstrated moderate binding affinity to MCR, attributed to its hydrophobic 3-phenylpropyl group interacting with the enzyme’s active site. However, it was less potent than CHBr₃ due to the latter’s smaller size and stronger halogen bonding .

Antiviral Potential

The dideoxyribose-substituted analog () showed antiviral activity against RNA viruses, leveraging its sugar moiety to mimic nucleosides and disrupt viral replication. In contrast, the target compound lacks a ribose-like group, limiting its utility in nucleoside-based therapies .

Biological Activity

9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one, also known as a purine derivative, possesses a unique purine ring structure that imparts significant biological activity. This compound has been investigated for its potential applications in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Basic Information:

  • CAS No.: 34396-76-4
  • Molecular Formula: C14H14N4O
  • Molecular Weight: 254.29 g/mol
  • IUPAC Name: 9-(3-phenylpropyl)-1H-purin-6-one

Structural Representation:

PropertyValue
CAS No.34396-76-4
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
IUPAC Name9-(3-phenylpropyl)-1H-purin-6-one

The biological activity of 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor of certain enzymes and receptors, modulating various biochemical pathways. Research indicates that it can influence pathways associated with inflammation, cancer progression, and neurological disorders .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory processes. Such inhibition can lead to reduced production of pro-inflammatory mediators, suggesting therapeutic applications in inflammatory diseases .

Receptor Binding

Research has also explored the compound's affinity for various receptors. Its interactions with adenosine receptors have been particularly noted, where it acts as an agonist or antagonist depending on the receptor subtype involved. This property is significant for developing treatments for conditions like pain and neurodegenerative diseases .

In Vitro Studies

A study focusing on the anti-inflammatory effects of related purine derivatives highlighted the promising activity of compounds similar to 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one. These compounds were evaluated using the Bovine Serum Albumin (BSA) denaturation technique, revealing significant anti-inflammatory properties compared to standard drugs like Diclofenac .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one to various biological targets. These studies suggest that the compound can effectively bind to target sites involved in inflammation and cancer pathways, further supporting its potential therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
3-PhenylpropanolModerate enzyme inhibitionSimilar phenylpropyl group
9-(3-Phenylpropyl)-9H-purine-6-thiolPotential anti-cancer activityContains a thiol group
2,6-bis(ethylthio)-7H-purin-8(9H)-oneAnti-inflammatoryRelated structural framework

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.